molecular formula C13H18O2 B12641793 1-Phenylethyl 2-methylbutyrate CAS No. 87708-44-9

1-Phenylethyl 2-methylbutyrate

Cat. No.: B12641793
CAS No.: 87708-44-9
M. Wt: 206.28 g/mol
InChI Key: KOQHMJIFZXCPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1-Phenylethyl 2-methylbutyrate can be synthesized through the esterification of phenylethanol with 2-methylbutyric acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenylethyl 2-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Phenylethyl 2-methylbutyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenylethyl 2-methylbutyrate can be compared to other esters with similar structures and properties:

The uniqueness of this compound lies in its specific ester group, which imparts distinct olfactory properties and reactivity compared to its analogs .

Properties

CAS No.

87708-44-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-phenylethyl 2-methylbutanoate

InChI

InChI=1S/C13H18O2/c1-4-10(2)13(14)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

KOQHMJIFZXCPNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.